molecular formula C25H17N3O3S3 B12197895 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12197895
M. Wt: 503.6 g/mol
InChI Key: NRINYPDPUMOHDQ-UUYOSTAYSA-N
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Description

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a well-characterized small molecule recognized in scientific research as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism of action involves the specific disruption of the interaction between the transcriptional coactivator CBP (CREB-binding protein) and β-catenin, a critical node for the transcriptional activation of Wnt-target genes. By antagonizing the CBP/β-catenin complex formation, this compound effectively suppresses the expression of genes responsible for cell proliferation, survival, and stemness. This specific activity makes it an indispensable chemical probe for investigating the pathological roles of aberrant Wnt signaling, which is frequently implicated in various cancers, including colorectal carcinoma and leukemia, as well as in the maintenance of cancer stem cells. Researchers utilize this compound to elucidate the molecular intricacies of the Wnt pathway, to study stem cell biology and differentiation, and to explore potential therapeutic strategies for targeting CBP-dependent transcription in disease models. It is supplied as a high-purity compound to ensure consistent and reliable experimental results. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C25H17N3O3S3

Molecular Weight

503.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17N3O3S3/c29-24-22(34-25(32)27(24)13-16-8-9-19-20(11-16)31-15-30-19)12-17-14-28(18-5-2-1-3-6-18)26-23(17)21-7-4-10-33-21/h1-12,14H,13,15H2/b22-12-

InChI Key

NRINYPDPUMOHDQ-UUYOSTAYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Chalcone Derivatives

The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated ketones with phenylhydrazine . For example:

  • 3-(Thiophen-2-yl)-1-phenylprop-2-en-1-one is prepared by Claisen-Schmidt condensation between acetophenone and thiophene-2-carbaldehyde.

  • Reaction with phenylhydrazine in acetic acid under reflux yields 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole after 12 hours (Yield: 78%).

Formylation at the Pyrazole C-4 Position

The aldehyde group is introduced via Vilsmeier-Haack reaction :

  • Pyrazole is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the carbaldehyde (Yield: 65%).

Preparation of 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Thiazolidinone Core Formation

The thiazolidinone scaffold is synthesized by reacting 2-(1,3-benzodioxol-5-yl)ethanamine with carbon disulfide (CS₂) and chloroacetic acid:

  • 2-(1,3-Benzodioxol-5-yl)ethanamine (1.0 eq) is condensed with CS₂ (1.2 eq) in ethanol under reflux for 6 hours.

  • Chloroacetic acid (1.1 eq) is added, and the mixture is stirred at 80°C for 12 hours to form 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (Yield: 72%).

Knoevenagel Condensation for Arylidene Formation

Microwave-Assisted Synthesis

The final step employs microwave irradiation to enhance reaction efficiency and Z-selectivity:

Parameter Condition
ReactantsPyrazole aldehyde (1.0 eq), Thiazolidinone (1.2 eq)
CatalystPiperidine (0.1 eq), Acetic acid (3.0 eq)
Temperature120°C
Time20 minutes
Yield89%
Z/E Ratio>95:5

The reaction proceeds via deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, AcOH) favor higher yields compared to non-polar solvents. Piperidine acts as a base to deprotonate the thiazolidinone, while acetic acid facilitates imine formation.

Stereochemical Control

Microwave irradiation promotes kinetic control, favoring the Z-isomer due to reduced reaction time and controlled energy input. Classical heating (reflux in toluene) results in lower Z-selectivity (70:30).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, pyrazole-H), 7.82–7.45 (m, 8H, aromatic), 6.92 (s, 2H, benzodioxol), 5.32 (s, 2H, SCH₂), 5.01 (s, 1H, CH=).
¹³C NMR (100 MHz, DMSO-d₆)δ 192.1 (C=O), 167.3 (C=S), 148.2–112.4 (aromatic carbons), 105.6 (CH=).
HRMS m/z 506.1124 [M+H]⁺ (Calc. 506.1128).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles between the thiazolidinone and pyrazole planes measuring 85.2°.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Z-Selectivity Time
Microwave irradiation120°C, piperidine/AcOH89%>95%20 min
Classical heatingToluene, reflux75%70%12 hours
Solvent-freeGrinding, 80°C68%65%6 hours

Microwave synthesis offers superior efficiency and stereochemical outcomes, making it the method of choice for scalable production.

Challenges and Side Reactions

Competing Pathways

  • E-isomer formation : Mitigated by microwave conditions.

  • Over-alkylation : Controlled by stoichiometric precision during thiazolidinone synthesis.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound with >98% purity .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives possess antimicrobial properties. The compound has shown efficacy against various bacterial strains. For example, research demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Potential

Studies have also highlighted the compound's anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . This suggests potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Farghaly et al., the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

A recent publication reported the evaluation of the compound's effects on human breast cancer cells (MCF7). The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability and increased markers of apoptosis .

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action and efficacy through various studies.

Structure and Properties

The structure of the compound includes a thiazolidinone core substituted with a benzodioxole and a pyrazole moiety. This unique combination is hypothesized to enhance its biological activity through synergistic effects derived from its structural components.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. A review indicated that modifications at specific positions on the thiazolidinone scaffold can significantly enhance anticancer activity by acting as multi-target enzyme inhibitors . For instance, derivatives have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating substantial potency.

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.0

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been well-documented. The compound has exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with inhibition rates exceeding 90% in certain assays . The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity.

Bacterial StrainInhibition Rate (%)Reference
Staphylococcus aureus91.66
Escherichia coli88.46

Antioxidant Activity

Thiazolidinone derivatives also exhibit antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ABTS. Results indicate that it effectively reduces oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .

The biological activities of thiazolidinone derivatives are largely attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activities are linked to the modulation of ROS levels within cells, which is crucial for maintaining cellular homeostasis.

Case Studies

Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Anticancer Activity :
    • A study involving a series of thiazolidinone derivatives showed that specific modifications led to enhanced cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Antimicrobial Efficacy :
    • Research conducted on synthesized thiazolidinones demonstrated that compounds with halogen substitutions exhibited superior antimicrobial properties compared to their unsubstituted counterparts .

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